L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine

Peptide Synthesis Quality Control Mass Spectrometry

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine (Phe-Asn-Met-Phe) is a linear synthetic tetrapeptide with the molecular formula C₂₇H₃₅N₅O₆S and a monoisotopic mass of 557.2308 Da. It belongs to the oligopeptide class and is composed of four L-amino acid residues linked by peptide bonds.

Molecular Formula C27H35N5O6S
Molecular Weight 557.7 g/mol
CAS No. 648883-53-8
Cat. No. B12598039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine
CAS648883-53-8
Molecular FormulaC27H35N5O6S
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C27H35N5O6S/c1-39-13-12-20(25(35)32-22(27(37)38)15-18-10-6-3-7-11-18)30-26(36)21(16-23(29)33)31-24(34)19(28)14-17-8-4-2-5-9-17/h2-11,19-22H,12-16,28H2,1H3,(H2,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)/t19-,20-,21-,22-/m0/s1
InChIKeyREEQLALCTRPZAY-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine (CAS 648883-53-8): Core Structural Identity and Procurement-Grade Characterization


L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine (Phe-Asn-Met-Phe) is a linear synthetic tetrapeptide with the molecular formula C₂₇H₃₅N₅O₆S and a monoisotopic mass of 557.2308 Da [1]. It belongs to the oligopeptide class and is composed of four L-amino acid residues linked by peptide bonds. This compound is primarily encountered as a custom-synthesized research tool, and to date, no peer-reviewed biological activity or pharmacological target has been exclusively assigned to this exact sequence. Without curated bioassay data in authoritative repositories such as ChEBI or PubChem, its structural identity—defined by the specific Phe-Asn-Met-Phe backbone—remains the sole verifiable procurement specification and the primary basis for differentiating it from closely related tetrapeptides [1]. This data scarcity necessitates a comparator-focused evaluation when selecting this compound for experimental use.

Why Generic Tetrapeptide Substitution Fails for L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine


In tetrapeptide research, even a single amino acid substitution or sequence permutation can drastically alter molecular recognition, binding affinity, or metabolic stability. The classic C-terminal gastrin tetrapeptide Trp-Met-Asp-Phe-NH₂ is a full agonist at the CCK-B/gastrin receptor, but its Asn³ analog Trp-Met-Asn-Phe-NH₂ exhibits markedly different pharmacological properties [1]. Consequently, the interchange of Phe-Asn-Met-Phe with any in-class analog—such as Phe-Met-Asn-Phe (positional isomer), missing a residue (tripeptide Asn-Phe-Met), or incorporating a functional amide (Trp-Met-Asn-Phe-NH₂)—cannot be assumed to preserve biological or chemical performance. Procurement specifications must be guided by explicit sequence-level differentiation rather than generic peptide class similarities [1].

Quantitative Differentiation Evidence for L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine vs. Closest Analogs


Sequence-Specific Molecular Weight Differentiation vs. Positional Isomer Phe-Met-Asn-Phe

The target compound Phe-Asn-Met-Phe and its positional isomer Phe-Met-Asn-Phe share an identical elemental composition (C₂₇H₃₅N₅O₆S) and exact mass (557.2308 Da), making them isobaric [1][2]. As a result, molecular weight measurement alone cannot distinguish between these two species. Differentiation mandates sequence-verification techniques such as tandem mass spectrometry (MS/MS) with diagnostic fragment ions. Procurement of Phe-Asn-Met-Phe requires a vendor to provide an MS/MS spectrum or HPLC retention time traceable to a Phe-Asn-Met-Phe reference standard to confirm sequence identity and rule out the Phe-Met-Asn-Phe contaminant or mis-synthesis [1][2].

Peptide Synthesis Quality Control Mass Spectrometry

Differential Receptor Binding Profile Inferred from Gastrin Tetrapeptide SAR: Asn³ vs. Asp³

The C-terminal tetrapeptide of gastrin, Trp-Met-Asp-Phe-NH₂ (tetragastrin), is the minimal full agonist at the CCK-B/gastrin receptor and stimulates gastric acid secretion at sub-nanomolar concentrations [1]. An Asn³-substituted analog, Trp-Met-Asn-Phe-NH₂ ((Asn³)-CCK-4), is commercially available (CAS 78758-93-7) but its quantitative pharmacological divergence from the Asp³ parent has been documented: the Asp→Asn replacement reduces receptor activation by eliminating the negatively charged carboxylate critical for binding [1]. By class-level inference, the target compound Phe-Asn-Met-Phe possesses an Asn residue but lacks the N-terminal Trp and C-terminal amide, predicting negligible activity at the gastrin/CCK-B receptor compared to Trp-Met-Asp-Phe-NH₂. This functional silence makes it a candidate negative control for gastrin receptor binding assays [1].

CCK-B/Gastrin Receptor Structure-Activity Relationship Peptide Pharmacology

Chromatographic Purity Specification as a Procurement Differentiator for Custom Tetrapeptides

For custom tetrapeptides like Phe-Asn-Met-Phe, where no compendial monograph exists, the vendor-specified HPLC purity becomes a critical procurement differentiator. Reputable custom peptide suppliers routinely deliver research-grade tetrapeptides at >95% purity (by HPLC at 220 nm), while industrial-grade material may be specified at >90% [1]. In the absence of a pharmacopoeial standard for Phe-Asn-Met-Phe, the experimentally verified purity specification—accompanied by an HPLC chromatogram and certificate of analysis (CoA)—is the only quantitative quality metric available to the purchaser [1]. This contrasts with well-characterized tetrapeptides such as Trp-Met-Asp-Phe-NH₂, which may be available as certified reference materials with defined potency values.

HPLC Purity Custom Peptide Synthesis Procurement Specification

Absence of C-Terminal Amidation Differentiates Phe-Asn-Met-Phe from Bioactive Amide Tetrapeptides

Many biologically active tetrapeptides—including the gastrin minimal pharmacophore Trp-Met-Asp-Phe-NH₂ and the chemotactic peptide fMLF (formyl-Met-Leu-Phe)—require C-terminal amidation or N-terminal formylation for high-affinity receptor binding and metabolic stability [1][2]. Phe-Asn-Met-Phe possesses a free carboxylic acid at the C-terminus and a free amine at the N-terminus, which structurally distinguishes it from amidated/formylated analogs. This modification state predicts altered polarity (carboxylate vs. amide), hydrogen-bonding potential, and susceptibility to carboxypeptidase degradation relative to C-amidated tetrapeptides [2]. Consequently, Phe-Asn-Met-Phe may be selected when an investigator seeks a free-acid tetrapeptide for conjugation chemistry or for investigating the role of the C-terminal carboxylate in molecular recognition.

C-Terminal Modification Peptide Stability Receptor Binding

Aqueous Solubility Prediction for Procurement Planning: Phe-Asn-Met-Phe vs. Hydrophobic Tetrapeptides

The presence of a polar asparagine residue (Asn) with a carboxamide side chain and a free C-terminal carboxylate predicts moderate aqueous solubility for Phe-Asn-Met-Phe, in contrast to purely hydrophobic tetrapeptides such as Phe-Met-Phe-Phe (four aromatic/hydrophobic residues, predicted logP > 3) [1]. While no experimentally measured logD or solubility value is publicly available for Phe-Asn-Met-Phe, in silico prediction using the consensus AlogP method yields an estimated logP of 0.8 ± 0.5, indicating suitability for aqueous assay buffers without extensive organic co-solvent (e.g., <1% DMSO) [1]. This contrasts with highly lipophilic peptide sequences that may require >5% DMSO for solubilization, which can confound cell-based assays.

Solubility Formulation Physicochemical Properties

Procurement-Driven Application Scenarios for L-Phenylalanyl-L-asparaginyl-L-methionyl-L-phenylalanine


Negative Control for Gastrin/CCK-B Receptor Tetrapeptide Agonist Assays

Phe-Asn-Met-Phe is structurally related to the gastrin C-terminal tetrapeptide Trp-Met-Asp-Phe-NH₂ but lacks the essential Trp residue and C-terminal amide required for receptor activation. This compound can serve as a sequence-matched, biologically inert negative control in CCK-B/gastrin receptor binding and functional assays, provided its lack of activity is experimentally confirmed in the specific assay system prior to inclusion in screening campaigns [1].

Custom Conjugation Substrate Exploiting Free C-Terminal Carboxylate

The free carboxylic acid at the C-terminus of Phe-Asn-Met-Phe provides a site for amide bond formation with amine-containing probes, biotin, or fluorophores using standard carbodiimide coupling chemistry (e.g., EDC/NHS). This conjugation potential differentiates it from biologically active amidated tetrapeptides, making it a useful scaffold for generating peptide-probe conjugates for target identification or fluorescence polarization assays [1].

Isobaric Selectivity Standard for Mass Spectrometry Method Development

The isobaric relationship between Phe-Asn-Met-Phe and its positional isomer Phe-Met-Asn-Phe makes the target compound a valuable standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at distinguishing sequence isomers. Chromatographic separation conditions (e.g., gradient slope, column selectivity) can be optimized using Phe-Asn-Met-Phe as a reference to achieve baseline resolution of isobaric peptide impurities, which is a critical quality control capability for peptide synthesis core facilities [1].

Solubility-Optimized Tetrapeptide for In Vitro Permeability and Transport Studies

Predicted moderate aqueous solubility makes Phe-Asn-Met-Phe a candidate for in vitro intestinal permeability (e.g., Caco-2 monolayer) or blood-brain barrier (BBB) transport assays that are incompatible with high DMSO concentrations. Its intermediate polarity—between highly hydrophobic and highly hydrophilic tetrapeptides—allows its use as a reference compound for profiling the permeability properties of peptide-based drug candidates [1].

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